H-Pen(trt)-OH
CAS No.: 135681-66-2
Cat. No.: VC21546675
Molecular Formula: C24H25NO2S
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135681-66-2 |
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Molecular Formula | C24H25NO2S |
Molecular Weight | 391.5 g/mol |
IUPAC Name | (2R)-2-azaniumyl-3-methyl-3-tritylsulfanylbutanoate |
Standard InChI | InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m1/s1 |
Standard InChI Key | XSOLHQWRHYIXOC-OAQYLSRUSA-N |
Isomeric SMILES | CC(C)([C@@H](C(=O)[O-])[NH3+])SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES | CC(C)(C(C(=O)[O-])[NH3+])SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)(C(C(=O)[O-])[NH3+])SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
H-Pen(trt)-OH is identified by the CAS number 135681-66-2 and possesses the molecular formula C24H25NO2S . Several synonyms are used in scientific literature for this compound, including:
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S-Trityl-L-penicillanine
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(R)-2-Amino-3-methyl-3-(tritylthio)butanoic acid
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S-trityl-L-penicillamine
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S-Trityl-3,3-dimethyl-L-cysteine
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3-[(Triphenylmethyl)thio]-L-valine
The compound represents a protected form of penicillamine (Pen), where the thiol group is protected by a trityl (triphenylmethyl) group while maintaining free carboxylic acid and amino functionalities.
Structural Characteristics
Molecular Structure
H-Pen(trt)-OH features a core amino acid structure with several distinctive structural elements:
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A central chiral carbon with R-configuration
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A free amino group (-NH2)
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A free carboxylic acid group (-COOH)
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A tertiary carbon bearing two methyl groups
The trityl group consists of three phenyl rings attached to a central carbon atom, creating a bulky protective shell around the sulfur atom. This stereochemical arrangement is crucial for its applications in peptide synthesis.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of H-Pen(trt)-OH
The compound has properties that make it suitable for use in organic synthesis, particularly in peptide chemistry. Its moderate XLogP3 value of 2.6 indicates a balance between hydrophilic and hydrophobic character .
Synthesis and Preparation Methods
The synthesis of H-Pen(trt)-OH typically involves the protection of the thiol group of penicillamine with a trityl group. This is a critical step in peptide synthesis when penicillamine is to be incorporated into a peptide sequence.
The protection of the thiol group prevents unwanted side reactions during peptide coupling procedures. The general synthetic approach involves:
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Starting with L-penicillamine
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Treating with trityl chloride under basic conditions
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Purification to obtain the protected amino acid derivative
This synthetic procedure allows for the selective protection of the thiol group while leaving both the amino and carboxylic acid groups available for peptide bond formation.
Applications in Peptide Chemistry
Role in Peptide Synthesis
H-Pen(trt)-OH serves as a valuable building block in solid-phase peptide synthesis. Its protected thiol group remains stable during standard peptide coupling conditions, allowing for selective deprotection at later stages of synthesis .
In particular, H-Pen(trt)-OH has been extensively used in the synthesis of cyclic peptides containing disulfide bridges. The trityl protecting group can be selectively removed using mild acidic conditions, allowing for controlled disulfide bond formation .
Examples in Peptide Research
H-Pen(trt)-OH has been utilized in the synthesis of pharmacologically relevant peptides. For example, it has been incorporated into the synthesis of cyclic peptides with the formula Tyr-cyclo[D-Pen-Gly-Phe-Pen], which serve as the core structure for compounds with opioid receptor activity .
In one significant research application, H-Pen(trt)-OH was used in the synthesis of compound 2, described as Tyr-cyclo[D-Pen-Gly-Phe-Pen]-Pro-Leu-Trp-NH-[3′,5′-(CF3)2-Bzl], which exhibited both potent opioid agonist activity and NK1 antagonist properties .
Biological Applications and Research Findings
Role in Creating Bifunctional Compounds
H-Pen(trt)-OH has proven valuable in creating peptides with dual pharmacological actions. In a notable study, researchers synthesized peptides containing penicillamine residues that demonstrated both opioid agonist and neurokinin-1 receptor antagonist activities .
The compound identified as "2" (Tyr-cyclo[D-Pen-Gly-Phe-Pen]-Pro-Leu-Trp-NH-[3′,5′-(CF3)2-Bzl]) was found to be particularly effective, showing:
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Potent NK1 receptor antagonist activity
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Effective opioid agonist properties
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1400-fold delta-opioid selectivity over mu-receptors
These properties make such compounds potential candidates for development as novel analgesic drugs, particularly for addressing neuropathic pain states.
Structure-Activity Relationships
Research has shown that the configuration of penicillamine residues significantly impacts the biological activity of the resulting peptides. For instance, the presence of D-Pen2 in cyclic peptides resulted in limited changes in delta-opioid binding affinities but caused significant reduction in affinities at the mu-receptor, thereby enhancing delta-receptor selectivity compared to related peptides like DPDPE and DPLPE .
Supplier | Product Description | Quantity | Price (USD) |
---|---|---|---|
TRC | H-Pen(Trt)-OH | 50mg | $65 |
TRC | H-Pen(Trt)-OH | 100mg | $90 |
Chem-Impex | S-Trityl-L-penicillanine ≥ 98% (HPLC) | 250mg | $80 |
Chem-Impex | S-Trityl-L-penicillanine ≥ 98% (HPLC) | 1g | $160 |
AK Scientific | H-Pen(Trt)-OH | 1g | $266 |
Source: ChemicalBook data from 2021
This information indicates that the compound is available in research-grade quality from multiple suppliers in quantities suitable for laboratory research applications.
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